molecular formula C6H13NO2 B1665357 6-aminohexanoic acid CAS No. 60-32-2

6-aminohexanoic acid

Cat. No.: B1665357
CAS No.: 60-32-2
M. Wt: 131.17 g/mol
InChI Key: SLXKOJJOQWFEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Aminocaproic acid primarily targets plasminogen , a key enzyme in the fibrinolysis pathway . Plasminogen is converted into plasmin, which is responsible for breaking down fibrin clots. By targeting plasminogen, aminocaproic acid effectively inhibits the process of fibrinolysis .

Mode of Action

Aminocaproic acid acts by binding reversibly to the kringle domain of plasminogen . This binding blocks the interaction of plasminogen with fibrin, preventing its activation to plasmin . As a result, fibrinolysis is reduced, leading to a decrease in bleeding, particularly post-surgery .

Biochemical Pathways

The primary biochemical pathway affected by aminocaproic acid is the fibrinolysis pathway . By inhibiting plasminogen activators, aminocaproic acid reduces the conversion of plasminogen to plasmin, thereby inhibiting the breakdown of fibrin clots . This leads to a reduction in bleeding, particularly in conditions where fibrinolysis is elevated .

Pharmacokinetics

Aminocaproic acid is well-absorbed in the body and is primarily metabolized in the kidneys . It has an elimination half-life of approximately 2 hours . The pharmacokinetics of aminocaproic acid ensure its effective bioavailability and therapeutic action in the body .

Result of Action

The primary result of aminocaproic acid’s action is the reduction of fibrinolysis , leading to decreased bleeding . This makes it particularly useful in conditions with excessive bleeding, such as postoperative bleeding and certain bleeding disorders . It may also have potential as a prophylactic for vascular disease, as it may prevent the formation of lipoprotein (a), a risk factor for vascular disease .

Action Environment

The action of aminocaproic acid can be influenced by various environmental factors. For instance, the presence of other medications may affect its efficacy and stability. Additionally, individual patient factors such as age, kidney function, and overall health status can also impact the drug’s action. In general, aminocaproic acid is well-tolerated and effective in its therapeutic role .

Biochemical Analysis

Biochemical Properties

Aminocaproic acid plays a significant role in biochemical reactions. It acts as an antifibrinolytic agent by inhibiting plasminogen activators which have fibrinolytic properties . The fibrinolysis-inhibitory effects of aminocaproic acid are exerted principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity .

Cellular Effects

Aminocaproic acid has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting fibrinolysis, a process that prevents blood clots from growing and becoming problematic . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, aminocaproic acid exerts its effects by binding reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis, thereby reducing the amount of bleeding post-surgery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminocaproic acid change over time. It has been reported that aminocaproic acid decreases hemostatic activation, reduces bleeding, and decreases allogeneic blood product transfusions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of aminocaproic acid vary with different dosages. For instance, in dogs, it has been suggested that a dose of 100 mg/kg results in increased duration of fibrinolysis inhibition when compared with a 20 mg/kg dose

Metabolic Pathways

Aminocaproic acid is involved in the metabolic pathway of fibrinolysis. It inhibits plasminogen activators, thereby reducing the conversion of plasminogen to plasmin and slowing the breakdown of fibrin

Transport and Distribution

Aminocaproic acid is widely distributed through intravascular and extravascular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

6-aminohexanoic acid can be synthesized through the hydrolysis of ε-caprolactam. One method involves the alkaline hydrolysis of caprolactam using sodium hydroxide and water at a temperature of 115-125°C and a pressure of 0.15-0.3 MPa . Another method involves the hydrolysis of ε-caprolactam with concentrated hydrochloric acid, followed by decolorization and purification using ion-exchange resins .

Industrial Production Methods

Industrial production of aminocaproic acid typically involves the hydrolysis of caprolactam, which is a key intermediate in the production of Nylon-6. The process includes steps such as neutralization, desalination, and refining to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-aminohexanoic acid undergoes various chemical reactions, including:

    Hydrolysis: Conversion of ε-caprolactam to aminocaproic acid.

    Substitution: this compound can participate in substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide or hydrochloric acid as reagents.

    Substitution: Various reagents depending on the desired substitution product.

Major Products Formed

    Hydrolysis: this compound is the primary product.

    Substitution: Depending on the substituent introduced, various derivatives of aminocaproic acid can be formed.

Scientific Research Applications

6-aminohexanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-aminohexanoic acid is unique due to its specific inhibition of plasminogen activators and its role as an intermediate in the production of Nylon-6 . Its effectiveness in treating various bleeding disorders and its applications in multiple fields make it a versatile compound.

Properties

IUPAC Name

6-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXKOJJOQWFEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Record name aminocaproic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Aminocaproic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020070
Record name Aminocaproic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid, White solid; [HSDB] White crystalline solid; [MSDSonline], Solid
Record name Hexanoic acid, 6-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Aminocaproic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3484
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Aminocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 3 ML OF WATER; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 505.0 mg/mL at 25 °C
Record name SID57260392
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Aminocaproic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00513
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-AMINOCAPROIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aminocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Aminocaproic acid binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin. With NO activation of plasmin, there is a reduction in fibrinolysis. This consequently will reduce the amount of bleeding post surgery. Elevated plasma levels of lipoprotein(a) have been shown to increase the risk of vascular disease. Lipoprotein 9a)a has two components, apolipoprotein B-100, linked to apolipoprotein (a). Aminocaproic acid may change the conformation of apoliprotein (a), changing its binding properties and potentially preventing the formation of lipoprotein (a)., A COMPETITIVE INHIBITOR OF ACTIVATORS OF PROFIBRINOLYSIN &, TO LESSER EXTENT, OF FIBRINOLYSIN. AS A CONSEQUENCE, IT SUPPRESSES FORMATION OF FIBRINOLYSIN, AN ENZYME WHICH DESTROYS FIBRINOGEN, FIBRIN, & OTHER CLOTTING COMPONENTS., MICROCALORIMETRY AND UV AND IR SPECTROSCOPY WERE USED TO STUDY THE INTERMOLECULAR INTERACTIONS OF PLASMINOGEN AND PLASMIN WITH EPSILON-AMINOCAPROIC ACID (I) TO DETERMINE THE MECHANISM OF FIBRINOLYSIS INHIBITION. AT LOW DOSES, THE INHIBITORY EFFECT WAS DUE MAINLY TO BLOCKADE OF THE STAGE OF ACTIVATION OF PLASMINOGEN, WHEREAS THE EFFECTIVENESS OF HIGH CONCENTRATIONS OF I WAS ACHIEVED ALSO BY INACTIVATION OF THE ENZYMIC ACTIVITY OF PLASMIN.
Record name Aminocaproic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00513
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-AMINOCAPROIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

FINE, WHITE, CRYSTALLINE POWDER, LEAVES FROM ETHER

CAS No.

60-32-2
Record name 6-Aminohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminocaproic acid [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminocaproic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00513
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aminocaproic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-aminohexanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-aminohexanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanoic acid, 6-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aminocaproic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminocaproic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOCAPROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6F3787206
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-AMINOCAPROIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aminocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202-203 °C, 205 °C
Record name Aminocaproic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00513
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-AMINOCAPROIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aminocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-aminohexanoic acid
Reactant of Route 2
6-aminohexanoic acid
Reactant of Route 3
6-aminohexanoic acid
Reactant of Route 4
6-aminohexanoic acid
Reactant of Route 5
6-aminohexanoic acid
Customer
Q & A

    A: Aminocaproic acid competitively inhibits the activation of plasminogen, the precursor to plasmin. [] Plasmin is an enzyme that degrades fibrin clots, fibrinogen, and other clotting factors. [] By inhibiting plasmin formation, Aminocaproic acid prevents the breakdown of clots and promotes hemostasis. [, ]

      A: Aminocaproic acid is primarily used to control or prevent hemorrhage in various clinical settings. [] It is particularly valuable in situations involving hyperfibrinolysis, a condition characterized by excessive clot breakdown. [, , , ]

        A: While Aminocaproic acid primarily acts by inhibiting plasminogen activation, it can directly inhibit the proteolytic activity of plasmin at higher doses. []

          ANone: The molecular formula of Aminocaproic acid is C6H13NO2, and its molecular weight is 131.17 g/mol.

            A: While the provided abstracts do not delve into detailed spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) can be employed to characterize its structure. []

              A: Yes, research indicates successful incorporation of Aminocaproic acid into topical gels for the treatment of traumatic hyphema. [, ] Carboxy polymethylene gel has been identified as a suitable vehicle for topical Aminocaproic acid delivery. []

                A: While primarily recognized for its antifibrinolytic activity, Aminocaproic acid has demonstrated catalytic action in the polymerization of caprolactam, a precursor to Nylon 6. []

                  ANone: Aminocaproic acid, a lysine analog, competes with lysine binding sites on plasminogen, hindering its activation. Structural modifications impacting these interactions can alter its potency and selectivity.

                    A: Oral administration of high doses of Aminocaproic acid can be challenging for some patients due to its large dose requirement. [] Alternative routes of administration, such as intravenous infusion, are often preferred in such cases. []

                  1. A: The half-life of Aminocaproic acid is approximately 2 hours, necessitating frequent dosing to maintain therapeutic levels. []

                    A: Intravenous administration results in rapid and complete absorption, achieving peak plasma concentrations almost instantly. [] Oral absorption is slower and subject to first-pass metabolism, leading to lower peak concentrations compared to intravenous administration. []

                    A: Rabbit models are commonly employed to study traumatic hyphema due to the anatomical similarities in their anterior chamber to humans. [, ] These models allow researchers to induce controlled hyphema and evaluate the efficacy of Aminocaproic acid in reducing secondary hemorrhage. [, ]

                    A: Yes, several studies have demonstrated the efficacy of Aminocaproic acid in reducing blood loss during and after various surgical procedures, including cardiac, orthopedic, and splenectomy surgeries. [, , , ]

                    A: While generally well-tolerated, potential adverse effects of Aminocaproic acid can include nausea, vomiting, dizziness, hypotension, and rarely, myopathy and thromboembolic events. [, , ]

                    A: Patients with a history of thromboembolic events or renal impairment may require careful monitoring and dose adjustments when using Aminocaproic acid. [, ]

                    A: Tranexamic acid is another commonly used antifibrinolytic agent. [, , ] Studies have compared the efficacy and safety of both drugs, with some suggesting a potential benefit of Tranexamic acid in specific clinical settings. [, ]

                    A: Aminocaproic acid was introduced as an antifibrinolytic agent in 1964 and has since become a valuable tool in managing bleeding disorders. []

                    A: Interestingly, Aminocaproic acid's ability to interact with and influence the polymerization of caprolactam has significant implications for material science, particularly in the production of Nylon 6. []

                  Disclaimer and Information on In-Vitro Research Products

                  Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.